![molecular formula C11H8O3 B175603 3-Phenyl-2-furoic acid CAS No. 169772-63-8](/img/structure/B175603.png)
3-Phenyl-2-furoic acid
Overview
Description
3-Phenyl-2-furoic acid is a chemical compound with the molecular formula C11H8O3 . It has a molecular weight of 188.18 .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-2-furoic acid consists of a furoic acid group attached to a phenyl group . The exact structure can be determined using various analytical techniques such as EDAX, elemental (CHN) analysis, FT-IR, NMR, UV-visible spectroscopy .Physical And Chemical Properties Analysis
3-Phenyl-2-furoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 324.8±30.0 °C at 760 mmHg, and a flash point of 150.3±24.6 °C . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its ACD/LogP is 1.74 .Scientific Research Applications
Organic Synthesis
Carboxylic acids, including 3-phenylfuran-2-carboxylic Acid, play a key role in organic synthesis . They can participate in a variety of reactions, such as substitution, elimination, and oxidation . These reactions can lead to the production of a wide range of organic compounds .
Nanotechnology
In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids like tartaric acid, maleic acid, and malic acid have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .
Polymers
Carboxylic acids are also used in the area of polymers. They can serve as monomers, additives, catalysts, etc . The carboxylic acid group can react with other functional groups to form polymers, which have a wide range of applications in various industries .
Pharmaceutical Testing
3-Phenylfuran-2-carboxylic Acid can be used for pharmaceutical testing . High-quality reference standards of this compound can ensure accurate results in pharmaceutical research and development .
Safety and Hazards
When handling 3-Phenyl-2-furoic acid, it is advised to avoid breathing mist, gas, or vapours, and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Furan derivatives, to which this compound belongs, have been known to exhibit a wide range of biological and pharmacological characteristics .
Mode of Action
Furan derivatives, in general, have been found to interact with various biological targets, leading to a multitude of effects .
Biochemical Pathways
Furan derivatives have been associated with various biochemical pathways, including those involved in antimicrobial activity .
Result of Action
Furan derivatives have been associated with a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The effectiveness of furan derivatives can be influenced by various factors, including the presence of other compounds, temperature, ph, and the specific biological environment .
properties
IUPAC Name |
3-phenylfuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFXNTONSBUTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429268 | |
Record name | 3-phenyl-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenylfuran-2-carboxylic Acid | |
CAS RN |
169772-63-8 | |
Record name | 3-phenyl-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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